![molecular formula C13H16N2O3 B13738194 [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate CAS No. 17798-18-4](/img/structure/B13738194.png)
[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate: is a chemical compound with the molecular formula C₁₃H₁₆N₂O₃. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a 3-methylbut-2-enoylamino group and an N-methylcarbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate typically involves the reaction of 3-(3-methylbut-2-enoylamino)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production methods may also involve the use of advanced purification techniques, such as chromatography, to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.
Reduction: This compound can also undergo reduction reactions, where reducing agents such as sodium borohydride or lithium aluminum hydride are used to convert it into reduced forms.
Substitution: Substitution reactions involving this compound can occur, where functional groups on the phenyl ring are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and pathways. It may serve as a tool to study enzyme inhibition or activation, as well as its potential therapeutic applications.
Medicine: In the medical field, this compound is explored for its potential use as a pharmaceutical agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of various materials, including polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity.
Mécanisme D'action
The mechanism of action of [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity or function. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
[3-(3-methylbut-2-enoylamino)phenyl] N-ethylcarbamate: Similar structure with an ethyl group instead of a methyl group.
[3-(3-methylbut-2-enoylamino)phenyl] N-propylcarbamate: Similar structure with a propyl group instead of a methyl group.
[3-(3-methylbut-2-enoylamino)phenyl] N-butylcarbamate: Similar structure with a butyl group instead of a methyl group.
Uniqueness: The uniqueness of [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate lies in its specific substitution pattern and the presence of the N-methylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
17798-18-4 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H16N2O3/c1-9(2)7-12(16)15-10-5-4-6-11(8-10)18-13(17)14-3/h4-8H,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
PCAIVGZUKPFHEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)NC1=CC(=CC=C1)OC(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


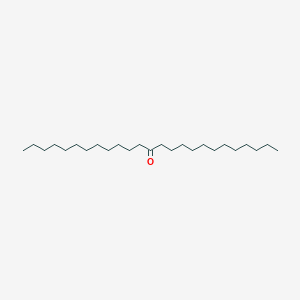
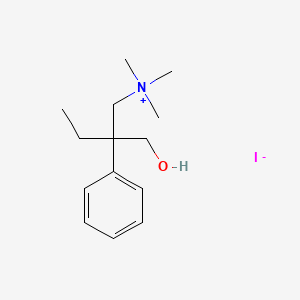

![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
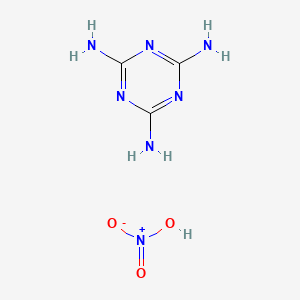
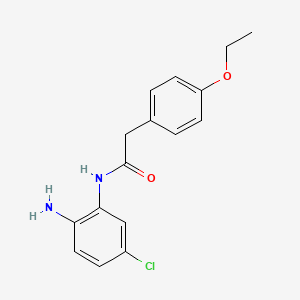
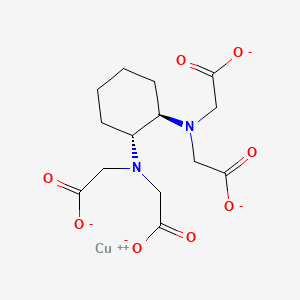
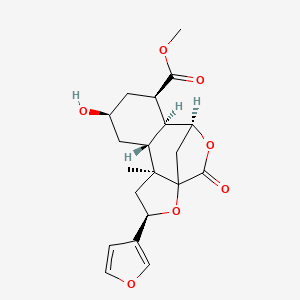
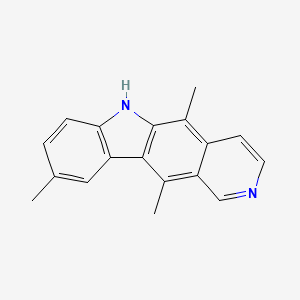

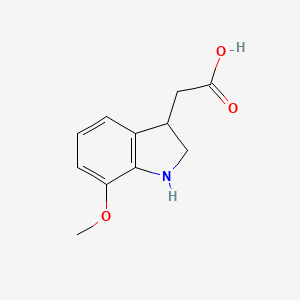
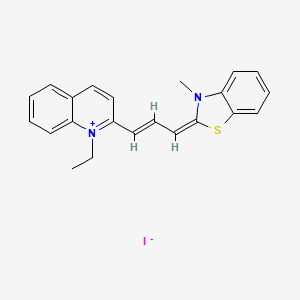
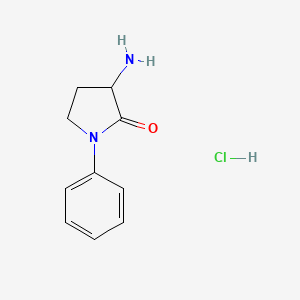
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
